REACTION_CXSMILES
|
OC1C=CC([C:6](=[N:14]O)[C:7]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=2)=CC=1.[C:18]([OH:21])(=O)[CH3:19].[C:22]1(C)[CH:27]=CC(S(O)(=O)=O)=[CH:24][CH:23]=1.[OH2:33]>>[OH:13][C:10]1[CH:9]=[CH:8][C:7]([C:6]([NH:14][C:22]2[CH:27]=[CH:19][C:18]([OH:21])=[CH:24][CH:23]=2)=[O:33])=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(C2=CC=C(C=C2)O)=NO)C=C1
|
Name
|
|
Quantity
|
330 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
83 °C
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Type
|
CUSTOM
|
Details
|
the mixture is stirred for an additional two hours at 87° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after drying
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
water cooled condensor, nitrogen purge
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
TEMPERATURE
|
Details
|
After heating for approximately two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
a precipitate formed
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
is added to the flask
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for forty five minutes
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filter cake thus obtained
|
Type
|
WASH
|
Details
|
is washed with 800 milliliters of deionized water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
endotherm at 273° C. for the 4,4'-dihydroxybenzanilide product
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C(=O)NC2=CC=C(C=C2)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |